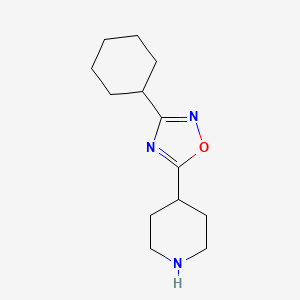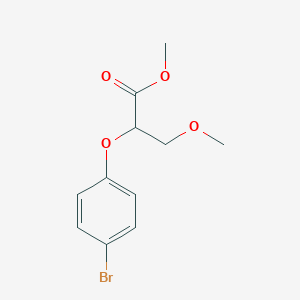
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is an organic compound with a complex structure that includes a bromophenyl group, a methoxy group, and a propanoic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester typically involves the reaction of 4-bromophenol with 3-methoxypropanoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and ester groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the methoxy and ester groups.
2-(4-Bromophenoxy)ethanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is unique due to the presence of both the methoxy and ester groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and facilitate its interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H13BrO4 |
|---|---|
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
methyl 2-(4-bromophenoxy)-3-methoxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-10(11(13)15-2)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
HIVDYKZQIRSLRV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)OC)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


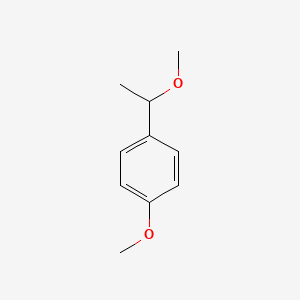

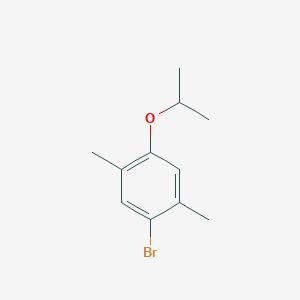
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
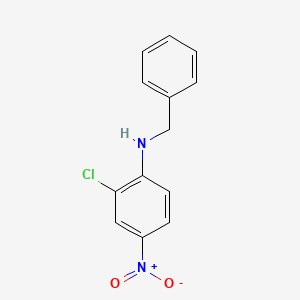

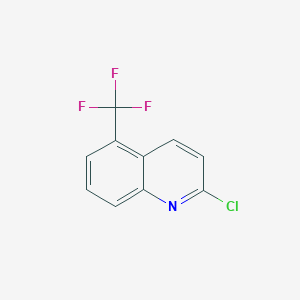
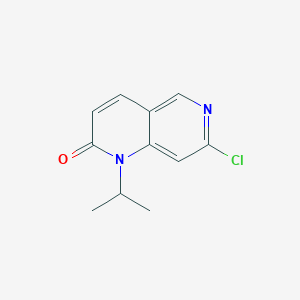
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
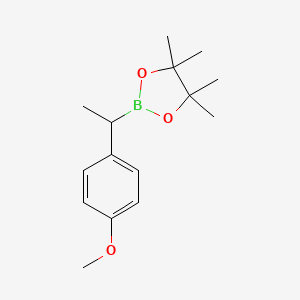
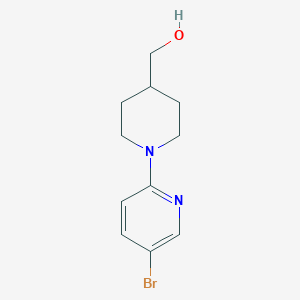
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
